

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Bromodiphenylmethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **bromodiphenylmethane**. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

¹H NMR Spectral Data of Bromodiphenylmethane

The ¹H NMR spectrum of **bromodiphenylmethane** is characterized by signals arising from the methine proton and the aromatic protons of the two phenyl rings.

Table 1: ¹H NMR Spectral Data for **Bromodiphenylmethane**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.25-7.50	Multiplet	10H	Aromatic protons (C ₆ H ₅)
~6.35	Singlet	1H	Methine proton (- CHBr)

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.



¹³C NMR Spectral Data of Bromodiphenylmethane

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Due to the symmetry of the two phenyl rings, fewer signals than the total number of carbon atoms are observed.

Table 2: 13C NMR Spectral Data for Bromodiphenylmethane

Chemical Shift (δ) ppm	Assignment	
~140.3	Quaternary aromatic carbons (C-ipso)	
~129.0	Aromatic carbons (C-ortho and C-para)	
~128.0	Aromatic carbons (C-meta)	
~60.0	Methine carbon (-CHBr)	

Note: ¹³C NMR spectra are typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom. The chemical shifts can be influenced by the experimental conditions.

Experimental Protocol

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of **bromodiphenylmethane**. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of bromodiphenylmethane in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).



2. NMR Spectrometer:

- Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer for ¹H NMR and a corresponding frequency (e.g., 75 MHz or 100 MHz) for ¹³C NMR.
- 3. ¹H NMR Acquisition Parameters:
- Number of Scans (NS): 8 to 16 scans are generally sufficient.
- Relaxation Delay (D1): A delay of 1-2 seconds is typically used.
- Pulse Width: A 30° or 45° pulse angle is common for routine spectra.
- Acquisition Time (AQ): Typically 2-4 seconds.
- 4. ¹³C NMR Acquisition Parameters:
- Number of Scans (NS): A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended, especially for observing quaternary carbons.
- Pulse Program: A standard proton-decoupled pulse sequence is used.
- 5. Data Processing:
- The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequencydomain spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the TMS signal.

Visualization of Bromodiphenylmethane Structure and NMR Assignments







The following diagram illustrates the chemical structure of **bromodiphenylmethane** with labels corresponding to the different types of protons and carbons, aiding in the interpretation of the NMR data.

Caption: Chemical structure of **Bromodiphenylmethane** with NMR assignments.

• To cite this document: BenchChem. [In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Bromodiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105614#h-nmr-and-c-nmr-spectral-data-of-bromodiphenylmethane]

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